molecular formula C20H17N5O2 B12476260 2-amino-6,7-dimethyl-4-(3-methylquinoxalin-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-6,7-dimethyl-4-(3-methylquinoxalin-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B12476260
M. Wt: 359.4 g/mol
InChI Key: KBLZOBHGGRGUMD-UHFFFAOYSA-N
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Description

2-amino-6,7-dimethyl-4-(3-methylquinoxalin-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a quinoxaline moiety fused with a pyrano[3,2-c]pyridine ring system, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 2-amino-6,7-dimethyl-4-(3-methylquinoxalin-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methylquinoxaline-2-carbaldehyde with 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is then heated under reflux conditions to yield the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups in the molecule.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-amino-6,7-dimethyl-4-(3-methylquinoxalin-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 2-amino-6,7-dimethyl-4-(3-methylquinoxalin-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile include other quinoxaline derivatives such as:

  • 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene
  • 3-methylquinoxaline-2-carbaldehyde
  • 2-amino-4,5-dihydro-4-arylpyrano[3,2-c]pyridine

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C20H17N5O2

Molecular Weight

359.4 g/mol

IUPAC Name

2-amino-6,7-dimethyl-4-(3-methylquinoxalin-2-yl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C20H17N5O2/c1-10-8-15-17(20(26)25(10)3)16(12(9-21)19(22)27-15)18-11(2)23-13-6-4-5-7-14(13)24-18/h4-8,16H,22H2,1-3H3

InChI Key

KBLZOBHGGRGUMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=NC4=CC=CC=C4N=C3C)C(=O)N1C

Origin of Product

United States

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